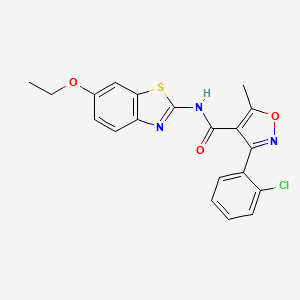

(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(6-ethoxybenzothiazol-2-YL)formamide

Description

BenchChem offers high-quality (3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(6-ethoxybenzothiazol-2-YL)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(6-ethoxybenzothiazol-2-YL)formamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O3S/c1-3-26-12-8-9-15-16(10-12)28-20(22-15)23-19(25)17-11(2)27-24-18(17)13-6-4-5-7-14(13)21/h4-10H,3H2,1-2H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHTVUAQEJAGGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(2-chlorophenyl)-5-methylisoxazol-4-YL)-N-(6-ethoxybenzothiazol-2-YL)formamide is a synthetic molecule that has garnered attention for its potential biological activities. With a molecular formula of and a molecular weight of 413.88 g/mol, this compound is characterized by its unique structural features that may contribute to its pharmacological properties.

- CAS Number : 545430-77-1

- Molecular Weight : 413.88 g/mol

- Purity : Typically around 95% in commercial preparations.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The isoxazole and benzothiazole moieties are known to exhibit diverse biological activities, such as anti-inflammatory, anticancer, and antimicrobial effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structures to (3-(2-chlorophenyl)-5-methylisoxazol-4-YL)-N-(6-ethoxybenzothiazol-2-YL)formamide exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The IC50 values for these cell lines ranged from 10 µM to 30 µM, indicating moderate potency against cancer cells.

Anti-inflammatory Effects

Compounds containing isoxazole rings have been reported to possess anti-inflammatory properties. In vitro studies demonstrated:

- Inhibition of Pro-inflammatory Cytokines : The compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Antimicrobial Activity

The benzothiazole component has been associated with antimicrobial properties:

- Tested Pathogens : Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values were found to be in the range of 50–100 µg/mL, suggesting potential as an antimicrobial agent.

Data Table

Case Studies

-

Case Study on Anticancer Activity :

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of derivatives similar to this compound. The results indicated that modifications to the isoxazole ring enhanced cytotoxicity against breast cancer cells, suggesting a structure-activity relationship that could be further investigated. -

Anti-inflammatory Mechanism Exploration :

A research article in Pharmacology Reports examined the anti-inflammatory effects of similar benzothiazole derivatives. The findings highlighted the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of isoxazole compounds exhibit significant anticancer properties. The compound has been evaluated for its potential as an anticancer agent through in vitro assays against various cancer cell lines. For instance, research has demonstrated that similar compounds can inhibit cell proliferation in breast cancer models, suggesting that (3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(6-ethoxybenzothiazol-2-YL)formamide may also possess similar therapeutic potential .

Anti-inflammatory Properties

Molecular docking studies have suggested that this compound could act as a 5-lipoxygenase inhibitor, which is relevant for the treatment of inflammatory diseases. The inhibition of this enzyme pathway is crucial in managing conditions such as asthma and arthritis . Further optimization of the compound's structure may enhance its efficacy as an anti-inflammatory agent.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties, which have been explored through various assays against bacterial and fungal strains. Compounds with similar structures have shown promising results against multidrug-resistant pathogens, indicating that (3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(6-ethoxybenzothiazol-2-YL)formamide could be a candidate for further research in antimicrobial drug development .

Molecular Docking Studies

In silico studies using molecular docking techniques have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into its mechanism of action and potential therapeutic applications, paving the way for further experimental validation .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is essential for optimizing the efficacy of new drugs. The presence of the chlorophenyl and benzothiazole groups in the molecule contributes significantly to its biological activity. SAR studies can help identify modifications that enhance potency and reduce toxicity .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.